Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile
Overview
Description
Mechanism of Action
Target of Action
The primary targets of Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile are currently unknown. This compound is a phenolic glycoside , which suggests that it may interact with a variety of biological targets, including enzymes and receptors
Mode of Action
As a phenolic glycoside , it may exert its effects through interactions with various biological targets. These interactions could lead to changes in cellular processes, but more research is needed to elucidate the specifics of these interactions.
Biochemical Pathways
Given its classification as a phenolic glycoside , it may be involved in a variety of biochemical pathways
Result of Action
As a phenolic glycoside , it may have a variety of effects on cells, potentially influencing processes such as signal transduction, enzyme activity, and receptor binding. More research is needed to describe these effects in detail.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile can be synthesized from vanillyl alcohol and sodium cyanide . The reaction involves the conversion of vanillyl alcohol to the corresponding nitrile under basic conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Primary amines.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyacetophenone:
3,4-Dimethoxyphenylacetonitrile: A related compound with similar structural features but different functional groups.
Uniqueness
Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile is unique due to its specific combination of hydroxyl and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGYYIXSLHYRBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C#N)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346029 | |
Record name | 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33630-46-5 | |
Record name | 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | hydroxy-(4-hydroxy-3-methoxy-phenyl)-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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